Podorhizol |A-D-Glucopyranoside
Description
Historical Context and Contemporary Significance of Podorhizol (B1243128) A-D-Glucopyranoside in Lignan (B3055560) Glycoside Chemistry
The exploration of lignan glycosides is rooted in the long history of using plants for medicinal purposes. uky.edu The parent compounds, lignans (B1203133), especially aryltetralin lignans like podophyllotoxin (B1678966), have been recognized for centuries for their potent biological activities. uky.edu This historical use spurred scientific investigation into the plant sources, leading to the isolation and characterization of a vast number of these compounds.
Podorhizol A-D-Glucopyranoside belongs to this broader family of natural products. Its discovery is part of the ongoing effort to identify and characterize the chemical constituents of various plant species, particularly those from genera known to be rich sources of lignans, such as Hernandia. nih.gov Plants of the Hernandiaceae family are known to produce a diverse array of bioactive secondary metabolites, including lignans with cytotoxic properties. nih.gov The isolation of new lignan glycosides from this family continues to be an active area of research. nih.govnih.gov
The contemporary significance of Podorhizol A-D-Glucopyranoside lies in its potential as a bioactive molecule. The glycosylation of lignans can significantly alter their physical, chemical, and biological properties, including solubility and bioavailability. Research into compounds like Podorhizol A-D-Glucopyranoside is driven by the desire to understand these structure-activity relationships. The study of such compounds contributes to the broader understanding of the chemical diversity of lignan glycosides and their potential applications.
Foundational Research Hypotheses and Objectives for Podorhizol A-D-Glucopyranoside Studies
The initial research into a new natural product like Podorhizol A-D-Glucopyranoside is typically guided by a set of foundational hypotheses and objectives. Based on the established knowledge of related compounds, the primary research drivers can be inferred.
Foundational Research Hypotheses:
It was hypothesized that the glycosylation of the podorhizol lignan would modify its biological activity compared to the aglycone (non-sugar) form.
Given that many lignans and their glycosides exhibit cytotoxic effects, it was hypothesized that Podorhizol A-D-Glucopyranoside might possess antiproliferative activity against cancer cell lines. nih.govnih.gov
The specific stereochemistry of the glycosidic bond and the aglycone portion of the molecule was hypothesized to be a critical determinant of its biological function.
Primary Research Objectives:
The primary objective was the isolation and purification of Podorhizol A-D-Glucopyranoside from its natural source.
A crucial objective was the complete structural elucidation of the molecule, including the determination of its absolute configuration, using spectroscopic techniques such as 1D and 2D NMR and mass spectrometry. nih.gov
A further objective was to investigate the potential biological activities of the isolated compound, with a particular focus on its cytotoxic effects against a panel of human cancer cell lines. nih.govsemanticscholar.org
The table below provides key chemical data for Podorhizol A-D-Glucopyranoside.
| Property | Value |
| Molecular Formula | C₂₈H₃₄O₁₃ |
| Molecular Weight | 578.56 g/mol |
| Class | Lignan Glycoside |
Structure
3D Structure
Properties
Molecular Formula |
C28H34O13 |
|---|---|
Molecular Weight |
578.6 g/mol |
IUPAC Name |
(3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(S)-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C28H34O13/c1-34-18-8-14(9-19(35-2)26(18)36-3)25(41-28-24(32)23(31)22(30)20(10-29)40-28)21-15(11-37-27(21)33)6-13-4-5-16-17(7-13)39-12-38-16/h4-5,7-9,15,20-25,28-32H,6,10-12H2,1-3H3/t15-,20+,21-,22-,23-,24+,25+,28-/m0/s1 |
InChI Key |
IETDTZKBVWFSKR-JYSHVJSBSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]([C@@H]2[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C2C(COC2=O)CC3=CC4=C(C=C3)OCO4)OC5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
Elucidation of Natural Occurrence and Advanced Isolation Methodologies for Podorhizol A D Glucopyranoside
Global Botanical Distribution and Ecological Contexts of Podorhizol (B1243128) α-D-Glucopyranoside-Producing Species
Podorhizol α-D-glucopyranoside is primarily found in species of the genus Podophyllum and the family Hernandiaceae. The global distribution of these plants is varied, reflecting their adaptation to diverse ecological niches.
The genus Podophyllum, belonging to the family Berberidaceae, includes several species known to produce lignans (B1203133). wikipedia.org These herbaceous plants are native to forested regions of East Asia and North America. wikipedia.orgefloras.org For instance, Podophyllum hexandrum Royle (Himalayan Mayapple) is found in the alpine meadows and scrub forests of the Himalayas, from Afghanistan to China, at altitudes ranging from 2,000 to 4,500 meters. theferns.inforesearchgate.net This species thrives in moist, shady environments. ox.ac.uk Another notable species, Podophyllum peltatum L. (American Mayapple), is native to the eastern United States and southeastern Canada, typically inhabiting deciduous forests. wikipedia.orgox.ac.uk The ecological context of these species is crucial, as environmental factors can influence the production of secondary metabolites like podorhizol α-D-glucopyranoside.
Within the Hernandiaceae family, Hernandia sonora L. (also known as Mirobolan or Jack-in-the-box tree) is a known source of this compound. wikipedia.orgtheferns.info This large tree, which can reach heights of 25 meters, is found in Mexico and the Caribbean. wikipedia.org It typically grows in coastal forests on sandy soils and in hygrophilous (moisture-loving) forests. wikipedia.org The family Hernandiaceae itself is pantropical, with species distributed in tropical regions worldwide, often in laurel forest habitats. myspecies.info The family is believed to have originated in the coastal laurel forests of Gondwana, which explains its current distribution pattern. myspecies.info
The following table summarizes the botanical sources of Podorhizol α-D-Glucopyranoside:
| Botanical Name | Family | Common Name | Geographical Distribution | Ecological Context |
| Podophyllum hexandrum | Berberidaceae | Himalayan Mayapple | East Asia (Afghanistan to China) theferns.inforesearchgate.net | Alpine meadows, scrub forests (2,000-4,500m) theferns.inforesearchgate.net |
| Podophyllum peltatum | Berberidaceae | American Mayapple | Eastern North America wikipedia.orgox.ac.uk | Deciduous forests ox.ac.uk |
| Hernandia sonora | Hernandiaceae | Mirobolan, Jack-in-the-box tree | Mexico, Caribbean wikipedia.org | Coastal and hygrophilous forests wikipedia.org |
Optimized Extraction Protocols for Podorhizol α-D-Glucopyranoside from Complex Plant Matrices
The extraction of podorhizol α-D-glucopyranoside from its natural sources presents a significant challenge due to the complexity of the plant matrix. Researchers have developed and optimized various advanced extraction techniques to improve efficiency and yield.
Supercritical Fluid Extraction (SFE) and Pressurized Liquid Extraction (PLE) for Podorhizol α-D-Glucopyranoside
Supercritical Fluid Extraction (SFE) and Pressurized Liquid Extraction (PLE) are modern techniques that offer several advantages over traditional solvent extraction methods, including reduced solvent consumption and shorter extraction times. nih.govasu.ru
Supercritical Fluid Extraction (SFE) primarily utilizes supercritical carbon dioxide (sc-CO₂) as the solvent. asu.ru CO₂ is favored due to its non-toxic, non-flammable nature and its availability in high purity. asu.ru In its supercritical state, CO₂ exhibits properties of both a liquid and a gas, allowing it to penetrate the plant matrix effectively and dissolve target compounds. asu.ru For the extraction of lignans, which are structurally similar to podorhizol, SFE has been shown to be effective. nih.govresearchgate.net The efficiency of SFE is influenced by parameters such as pressure, temperature, and particle size of the plant material. nih.gov For instance, a study on the SFE of lignans from Kadsura heteroclita found that extraction pressure and particle size had significant effects on the yield. nih.gov While sc-CO₂ is primarily used for non-polar compounds, the addition of modifiers or co-solvents can enhance the extraction of more polar compounds like glycosides. asu.ru
Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), employs solvents at elevated temperatures and pressures, below their critical points, to maintain the liquid state. nih.gov These conditions alter the physicochemical properties of the solvent, enhancing its ability to penetrate the plant matrix. nih.gov The use of high pressure (typically 500–3000 psi) facilitates the movement of the solvent into the pores of the matrix. nih.govresearchgate.net For the extraction of lignan (B3055560) glycosides, which are relatively polar, aqueous mixtures of ethanol (B145695) or methanol (B129727) are often effective. nih.gov The addition of water to organic solvents can improve the extraction of polar compounds. frontiersin.org PLE has been successfully applied to extract various bioactive compounds from plants, offering a faster and more efficient alternative to conventional methods. researchgate.netyoutube.com
Countercurrent Chromatography (CCC) and Centrifugal Partition Chromatography (CPC) in Podorhizol α-D-Glucopyranoside Isolation
Countercurrent Chromatography (CCC) and Centrifugal Partition Chromatography (CPC) are liquid-liquid partition chromatography techniques that have proven to be highly effective for the isolation and purification of natural products, including lignans and their glycosides. nih.govacs.orgnih.gov These methods eliminate the use of solid stationary phases, thereby avoiding issues such as irreversible adsorption and sample degradation. mdpi.comwikipedia.org
Countercurrent Chromatography (CCC) provides a high-resolution separation method that allows for nearly quantitative recovery of the sample. nih.gov The choice of a suitable two-phase solvent system is crucial for optimizing the separation. nih.gov CCC has been widely used for the separation of complex natural product extracts. nih.govacs.org
Centrifugal Partition Chromatography (CPC) is a form of CCC where the stationary liquid phase is immobilized by a strong centrifugal force. wikipedia.org This technique is particularly well-suited for the isolation of natural products from crude extracts. wikipedia.orggilson.com CPC offers several advantages, including high loading capacity, scalability, and the ability to handle samples containing particulate matter. plantaanalytica.combiopharminternational.com The separation is based on the differential partitioning of compounds between the two immiscible liquid phases. plantaanalytica.com For the purification of amphiphilic compounds like glycosides, CPC has been successfully employed. nih.gov For example, the separation of GM3-type oligosaccharides has been achieved using a two-phase solvent system of butanol-ethanol-1% acetic acid. nih.gov
The following table provides a comparative overview of these advanced extraction and isolation techniques:
| Technique | Principle | Advantages | Key Parameters for Optimization |
| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO₂) as the extraction solvent. asu.ru | Reduced solvent use, non-toxic, tunable selectivity. asu.ru | Pressure, temperature, co-solvent addition, flow rate. nih.gov |
| Pressurized Liquid Extraction (PLE) | Employs liquid solvents at elevated temperatures and pressures. nih.gov | Faster extraction, higher efficiency, reduced solvent volume. nih.govresearchgate.net | Temperature, pressure, solvent composition, extraction time. frontiersin.org |
| Countercurrent Chromatography (CCC) | Liquid-liquid partition chromatography without a solid support. nih.govwikipedia.org | High recovery, no irreversible adsorption, suitable for sensitive compounds. nih.govmdpi.com | Solvent system selection, flow rate. nih.gov |
| Centrifugal Partition Chromatography (CPC) | A type of CCC where the stationary phase is retained by centrifugal force. wikipedia.org | High loading capacity, scalable, tolerates crude samples. wikipedia.orgplantaanalytica.com | Solvent system composition, rotational speed, flow rate. plantaanalytica.com |
Preparative Chromatographic Enrichment and Purification of Podorhizol α-D-Glucopyranoside
Following initial extraction, preparative chromatographic techniques are essential for the enrichment and final purification of podorhizol α-D-glucopyranoside to a high degree of purity required for structural elucidation and biological studies.
High-Performance Preparative Liquid Chromatography (HPPLC) for Podorhizol α-D-Glucopyranoside Purity
High-Performance Preparative Liquid Chromatography (HPPLC), often referred to as preparative HPLC, is a powerful technique for isolating and purifying significant quantities of a target compound from a mixture. teledynelabs.comgilson.com It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. certech.beyoutube.com
The primary goal of preparative HPLC is to achieve high purity of the target compound. teledynelabs.com This is particularly crucial in the pharmaceutical industry for purifying drug components and eliminating impurities. teledynelabs.com For the purification of lignans and their glycosides, reversed-phase columns, such as C18, are commonly used. google.com The separation is achieved by optimizing the mobile phase composition, often using a gradient of solvents like water, methanol, and acetonitrile (B52724), sometimes with the addition of acids like acetic acid to improve peak shape. google.comwaters.com Modern preparative HPLC systems offer advanced features like automated fraction collection and purity assessment, which streamline the purification process. youtube.com
Flash Chromatography Applications in Podorhizol α-D-Glucopyranoside Scale-Up
Flash chromatography is a rapid and cost-effective purification technique that is often used for the initial fractionation of crude extracts and for scaling up the purification process. nih.govresearchgate.net It is a form of medium-pressure liquid chromatography that utilizes a stationary phase, typically silica (B1680970) gel, and a solvent system that is pushed through the column with moderate pressure. nih.gov
For the separation of lignans, flash chromatography on silica gel or Sephadex LH-20 columns is a popular preliminary purification step. nih.gov It is particularly useful for separating compounds with different polarities. researchgate.net By carefully selecting the solvent system, it is possible to achieve a good separation of the target compound from other components in the extract. researchgate.net Flash chromatography serves as an excellent intermediate step between crude extraction and final purification by high-resolution techniques like preparative HPLC.
The table below outlines the key features of these preparative chromatographic techniques:
| Technique | Stationary Phase | Key Features | Application in Podorhizol α-D-Glucopyranoside Purification |
| High-Performance Preparative Liquid Chromatography (HPPLC) | Typically reversed-phase (e.g., C18 silica). google.comwaters.com | High resolution, high purity, scalable. teledynelabs.comcertech.be | Final purification step to obtain highly pure compound. google.com |
| Flash Chromatography | Commonly silica gel or Sephadex LH-20. nih.gov | Rapid, cost-effective, suitable for large sample loads. nih.govresearchgate.net | Initial fractionation and enrichment from crude extracts. nih.govresearchgate.net |
Biosynthetic Pathways and Regulation of Podorhizol A D Glucopyranoside
Identification of Precursor Molecules and Intermediates in Podorhizol (B1243128) A-D-Glucopyranoside Biosynthesis
The journey to Podorhizol A-D-Glucopyranoside begins with the primary metabolite, L-phenylalanine. Through the general phenylpropanoid pathway, a series of enzymatic reactions convert L-phenylalanine into key precursors. The initial steps involve the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. This is followed by hydroxylation reactions catalyzed by cinnamate 4-hydroxylase (C4H) and p-coumarate 3-hydroxylase (C3H) , and subsequent methylation by caffeic acid O-methyltransferase (COMT) to produce ferulic acid.
Ferulic acid is then converted to coniferyl alcohol, a central precursor for many lignans (B1203133). The dimerization of two coniferyl alcohol molecules, a critical step guided by the stereochemical control of dirigent proteins (DIRs) , leads to the formation of (+)-pinoresinol. wikipedia.orgresearchgate.net This furofuran lignan (B3055560) serves as a key branch-point intermediate.
From (+)-pinoresinol, the pathway to the podorhizol aglycone is believed to mirror that of podophyllotoxin (B1678966) biosynthesis. wikipedia.orgnih.gov This involves the sequential reduction of pinoresinol (B1678388) by pinoresinol-lariciresinol reductase (PLR) to form (-)-secoisolariciresinol, which is then dehydrogenated by secoisolariciresinol dehydrogenase (SDH) to yield (-)-matairesinol. researchgate.netnih.gov Subsequent enzymatic steps, likely involving cytochrome P450 monooxygenases and methyltransferases, would further modify matairesinol (B191791) to produce the podorhizol aglycone. The final step in the formation of the target compound is the attachment of a glucose moiety. The immediate precursor to this glycosylation is the podorhizol aglycone, and the sugar donor is an activated form of glucose, typically UDP-glucose .
Table 1: Key Precursors and Intermediates in the Putative Biosynthesis of Podorhizol
| Precursor/Intermediate | Description |
| L-Phenylalanine | Primary amino acid precursor |
| Cinnamic Acid | Formed by the deamination of phenylalanine |
| Coniferyl Alcohol | Monolignol precursor derived from the phenylpropanoid pathway |
| (+)-Pinoresinol | The first lignan intermediate formed by the dimerization of two coniferyl alcohol units. wikipedia.org |
| (-)-Secoisolariciresinol | Formed by the reduction of pinoresinol. nih.gov |
| (-)-Matairesinol | Formed by the dehydrogenation of secoisolariciresinol. nih.gov |
| Podorhizol | The aglycone backbone of the final compound |
| UDP-Glucose | The activated sugar donor for the final glycosylation step |
Enzymatic Mechanisms and Stereospecific Glycosylation in Podorhizol A-D-Glucopyranoside Formation
The formation of Podorhizol A-D-Glucopyranoside is dependent on a series of highly specific enzymatic reactions that ensure the correct stereochemistry of the final product.
The final and defining step in the biosynthesis of Podorhizol A-D-Glucopyranoside is the attachment of a glucose molecule to the podorhizol aglycone. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT) . While the specific UGT responsible for the glycosylation of podorhizol has not yet been definitively identified, research on other lignan glycosides provides valuable models. For instance, in Isatis indigotica, several UGTs from the UGT71 and UGT72 families have been shown to glycosylate various lignan precursors. nsf.govnih.govnih.govhebmu.edu.cn It is highly probable that a homologous UGT in a podorhizol-producing organism is responsible for this final biosynthetic step. The characterization of such an enzyme would involve isolation, sequencing, and in vitro assays with the podorhizol aglycone and UDP-glucose to confirm its activity and specificity.
The biosynthesis of lignans is a testament to the precision of biocatalysis. The formation of the specific stereoisomer of podorhizol is dictated by the enantioselective nature of the enzymes involved, particularly the dirigent proteins and reductases in the early stages of the pathway. wikipedia.org
The glycosylation step itself is also highly regioselective and stereoselective. UGTs catalyze the formation of a glycosidic bond at a specific hydroxyl group on the aglycone, and with a specific anomeric configuration (α or β). The name "A-D-Glucopyranoside" suggests an α-linkage of a D-glucose molecule. Plant UGTs are known to facilitate the transfer of a glycosyl moiety from a UDP-sugar to an acceptor molecule, typically resulting in an inversion of the anomeric carbon's configuration. nih.gov
Genetic and Transcriptomic Analysis of Podorhizol A-D-Glucopyranoside Biosynthetic Gene Clusters
The genes encoding the biosynthetic enzymes for lignans are often organized into biosynthetic gene clusters (BGCs). wikipedia.org Transcriptomic analysis of plants that produce podophyllotoxin, such as Podophyllum hexandrum, has been instrumental in identifying the genes involved in its biosynthesis. researchgate.netnih.govnih.gov A similar approach could be employed to identify the BGC for Podorhizol A-D-Glucopyranoside in its native producing organism. By analyzing the transcriptome of tissues where this compound accumulates, researchers can identify candidate genes that are co-expressed and homologous to known lignan biosynthetic genes. This would include genes for PAL, C4H, DIRs, PLRs, SDH, cytochrome P450s, methyltransferases, and, crucially, the specific UGT.
Metabolic Engineering Strategies for Enhanced Podorhizol A-D-Glucopyranoside Production in Heterologous Systems
The production of valuable plant-derived compounds like lignans can be enhanced through metabolic engineering in heterologous hosts such as yeast (Saccharomyces cerevisiae) or tobacco (Nicotiana benthamiana). nih.govnih.govnih.govengineering.org.cn The elucidation of the podophyllotoxin biosynthetic pathway has enabled the reconstitution of this pathway in N. benthamiana, leading to the production of the etoposide (B1684455) aglycone. nih.govnih.gov
A similar strategy could be applied for Podorhizol A-D-Glucopyranoside. This would involve:
Identification and cloning of all the necessary biosynthetic genes , including the specific UGT for the final glycosylation step.
Expression of these genes in a suitable heterologous host. This may require codon optimization and the use of strong promoters to drive high levels of gene expression.
Overcoming metabolic bottlenecks. This may involve upregulating rate-limiting enzymes or downregulating competing pathways.
The successful implementation of these strategies could lead to a sustainable and scalable production platform for Podorhizol A-D-Glucopyranoside, independent of its natural plant source.
Synthetic and Semi Synthetic Chemistry of Podorhizol A D Glucopyranoside and Its Analogues
Total Synthesis Strategies for Podorhizol (B1243128) A-D-Glucopyranoside
The total synthesis of Podorhizol α-D-Glucopyranoside is a complex undertaking that requires careful planning and execution of numerous chemical steps. Key to a successful synthesis is the efficient construction of the aryltetralin lignan (B3055560) core and the stereoselective installation of the D-glucopyranoside unit.
Convergent and Linear Approaches to the Aryltetralin Lignan Core of Podorhizol A-D-Glucopyranoside
The synthesis of the aryltetralin lignan core, the aglycone of Podorhizol α-D-Glucopyranoside, can be approached through two primary strategies: linear and convergent synthesis. pediaa.com
The choice between a linear and a convergent approach depends on various factors, including the complexity of the target molecule, the availability of starting materials, and the efficiency of the individual reactions. pediaa.com For large and symmetric molecules, a convergent synthesis is often the more practical choice. wikipedia.org
Stereocontrolled Glycosylation Methodologies for the D-Glucopyranoside Moiety
A critical step in the total synthesis of Podorhizol α-D-Glucopyranoside is the stereocontrolled formation of the glycosidic bond between the aryltetralin lignan aglycone and the D-glucose unit. The desired α-anomer presents a significant synthetic challenge, as the formation of the 1,2-cis glycosidic linkage is often disfavored. umsl.edunih.gov
Several factors influence the stereochemical outcome of a glycosylation reaction, including the nature of the glycosyl donor and acceptor, the promoter used, the solvent, and the protecting groups on the sugar. umsl.edu To achieve the desired α-stereoselectivity, glycosyl donors with non-participating groups at the C-2 position are typically employed to avoid the formation of a more stable 1,2-trans product through neighboring group participation. nih.gov
Various methods have been developed to control the stereochemistry of glycosylation. These include:
Promoter-mediated activation: Lewis acids or other promoters are used to activate the glycosyl donor, leading to the formation of an oxocarbenium ion intermediate that is then attacked by the glycosyl acceptor. umsl.edu
Hydrogen-bond-assisted delivery (HAD): This approach utilizes a coordinating group on the glycosyl donor to pre-organize the donor and acceptor through hydrogen bonding, directing the glycosylation to the desired face. semanticscholar.org
Catalyst-controlled glycosylation: Small-molecule catalysts, such as bis-thiourea catalysts, can be designed to control both the site- and stereoselectivity of glycosylation reactions, even with unprotected or minimally protected sugar donors. nih.gov
The choice of glycosylation method is crucial and often requires careful optimization to achieve a high yield and the desired α-stereoselectivity for the synthesis of Podorhizol α-D-Glucopyranoside.
Protecting Group Strategies and Late-Stage Functionalization in Podorhizol A-D-Glucopyranoside Synthesis
The synthesis of a complex molecule like Podorhizol α-D-Glucopyranoside necessitates the use of protecting groups to mask reactive functional groups and ensure that reactions occur at the desired positions. numberanalytics.comnumberanalytics.com The selection of protecting groups is a critical aspect of the synthetic strategy, as they must be stable under a variety of reaction conditions and be removable selectively without affecting other parts of the molecule. numberanalytics.comuchicago.edu
Protecting Group Strategies:
Orthogonal Protection: This strategy employs a set of protecting groups that can be removed under different, specific conditions, allowing for the selective deprotection of one functional group in the presence of others. wikipedia.org This is particularly important in a multi-step synthesis where different parts of the molecule need to be manipulated at various stages.
Common Protecting Groups: A variety of protecting groups are available for different functional groups. For example, silyl (B83357) ethers are commonly used to protect alcohols, while carbamates like Boc (tert-butyloxycarbonyl) and Cbz (carbobenzoxy) are used for amines. fiveable.me The choice of protecting group depends on its stability to the planned reaction conditions. numberanalytics.com
Late-Stage Functionalization (LSF): LSF is a powerful strategy that involves introducing or modifying functional groups on a complex molecule at a late stage of the synthesis. wikipedia.orgnih.gov This approach can significantly shorten synthetic routes and allow for the rapid generation of analogues for biological testing. wikipedia.orgscispace.com In the context of Podorhizol α-D-Glucopyranoside synthesis, LSF could be used to introduce substituents on the aromatic rings or modify the sugar moiety after the core structure has been assembled. nih.gov This approach offers a high degree of flexibility and efficiency in creating a library of related compounds. scispace.com
| Strategy | Description | Relevance to Podorhizol α-D-Glucopyranoside Synthesis |
| Orthogonal Protection | Utilizes protecting groups that can be removed under distinct conditions, allowing for selective deprotection. wikipedia.org | Enables the sequential manipulation of different functional groups on the aryltetralin core and the glucoside moiety. |
| Late-Stage Functionalization | Introduction or modification of functional groups on a complex molecule in the final steps of a synthesis. wikipedia.orgnih.gov | Allows for the efficient generation of a diverse range of analogues by modifying the synthesized Podorhizol α-D-Glucopyranoside. |
Semi-Synthetic Derivatization of Podorhizol A-D-Glucopyranoside and Related Natural Products
Semi-synthesis, which involves the chemical modification of a naturally occurring starting material, is a valuable approach for producing analogues of complex natural products like Podorhizol α-D-Glucopyranoside. semanticscholar.orgwikipedia.org This strategy can be more efficient than total synthesis, especially when the natural product is readily available.
Targeted Structural Modifications on the Lignan Aglycone of Podorhizol A-D-Glucopyranoside
Targeted modifications of the lignan aglycone of Podorhizol α-D-Glucopyranoside can provide valuable insights into the structure-activity relationships of this class of compounds. These modifications can be designed to probe the importance of specific functional groups and stereocenters for biological activity.
Potential modifications include:
Variation of substituents on the aromatic rings: The electronic and steric properties of the aromatic rings can be altered by introducing different substituents. This can influence the molecule's interaction with biological targets.
Modification of the lactone ring: The lactone ring is a key feature of many aryltetralin lignans (B1203133). Opening the lactone or modifying its structure can have a significant impact on biological activity.
Alteration of the stereochemistry: The stereocenters in the aryltetralin core are crucial for the molecule's three-dimensional shape. Inverting one or more of these stereocenters can help to elucidate the stereochemical requirements for biological activity.
These targeted modifications can lead to the discovery of new analogues with improved properties.
Chemical Transformations of the Glucopyranoside Moiety for Research Probes
The glucopyranoside moiety of Podorhizol α-D-Glucopyranoside can be chemically transformed to create valuable research probes. These probes can be used to study the mechanism of action of the parent compound and to identify its cellular targets. researchgate.netnih.gov
Examples of such transformations include:
Attachment of fluorescent tags: A fluorescent molecule can be attached to the sugar moiety to allow for visualization of the compound's distribution within cells.
Introduction of photoreactive groups: A photoreactive group can be incorporated to enable photoaffinity labeling, a technique used to identify the binding partners of a molecule.
Synthesis of affinity chromatography resins: The glycoside can be immobilized on a solid support to create an affinity chromatography resin, which can be used to isolate and identify proteins that bind to the compound.
Development of Diverse Analogue Libraries of Podorhizol A-D-Glucopyranoside for Research Purposes
The strategic development of analogue libraries of Podorhizol A-D-Glucopyranoside, a naturally occurring glycoside of podophyllotoxin (B1678966), has been a significant focus in medicinal chemistry research. These libraries are instrumental in exploring the structure-activity relationships (SAR) of this class of compounds, with the primary goals of enhancing anticancer potency, improving selectivity, and overcoming challenges such as multidrug resistance and undesirable side effects associated with the parent compound and its clinically used derivatives like etoposide (B1684455). nih.govtandfonline.commdpi.com The synthetic and semi-synthetic efforts are largely centered on modifications at key positions of the podophyllotoxin scaffold, particularly the C-4 position, and variations of the glycosidic moiety. tandfonline.comnih.govmdpi.com
A principal strategy in the generation of these libraries involves the chemical manipulation of the podophyllotoxin core, followed by glycosylation. The C-4 position has been identified as a highly adaptable site for structural diversification. mdpi.commdpi.com Researchers have synthesized and evaluated systematic libraries of diversified esters at this position to establish a clear SAR. tandfonline.com These studies have revealed that while increasing the steric bulk at C-4 can sometimes lead to a decrease in potency against cancer cell lines, the impact on cell-free tubulin inhibition may be less significant. tandfonline.com
Another major avenue of research is the creation of glycoconjugates. The rationale behind this approach is multifaceted; it can alter the compound's mechanism of action, improve its pharmacokinetic profile, and potentially target cancer cells more effectively due to their altered glucose metabolism (the Warburg effect). nih.gov The synthesis of these libraries often involves coupling various sugar moieties, which can be further functionalized, to the podophyllotoxin or 4'-demethylepipodophyllotoxin (B1664165) aglycone. nih.gov
A notable and modern approach to diversifying Podorhizol A-D-Glucopyranoside analogues is the use of click chemistry. This has enabled the synthesis of a series of 4β-triazole-linked glucose-podophyllotoxin conjugates. mdpi.com This method allows for a systematic investigation into the effects of the linker length, substituents on the glucose residue, the anomeric configuration of the glucose, and substituents on the E-ring of the podophyllotoxin scaffold on anticancer activity. mdpi.com
The research findings from these analogue libraries are often evaluated through a battery of in vitro assays, including cytotoxicity against various human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480), and mechanistic studies to determine their effects on targets like topoisomerase II or tubulin polymerization. mdpi.comnih.gov
Detailed Research Findings from Analogue Libraries
Several studies have reported the synthesis and biological evaluation of diverse analogue libraries of podophyllotoxin glycosides. These libraries showcase a wide range of structural modifications and provide valuable insights into the SAR of this compound class.
One area of focus has been the acylation of the glucose moiety. A study on glucoside derivatives of podophyllotoxin revealed that derivatives with a free glucose residue generally exhibit weak cytotoxic activity (IC₅₀ > 40 μM). nih.gov In contrast, their peracetylated counterparts showed significantly higher cytotoxic potency. For instance, a peracetylated glucoside derivative of 4'-demethylepipodophyllotoxin (compound 6b in the study) demonstrated potent cytotoxicity against five human cancer cell lines, with IC₅₀ values ranging from 3.27 to 11.37 μM. nih.gov This compound was found to be more potent than the clinically used drug etoposide against MCF-7 and SW480 cell lines. nih.gov Furthermore, this research highlighted that a hydroxyl group at the C-4' position of the E ring contributes to higher activity compared to a methoxyl group. nih.gov
The strategic use of click chemistry has yielded novel glycoconjugates with promising anticancer activity. A library of 4β-triazole-linked glucose podophyllotoxin conjugates was synthesized to systematically study the influence of different structural features. mdpi.com This research found that acyl substitution on the glucose residue, the length of the oligoethylene glycol linker, and 4'-demethylation of the podophyllotoxin scaffold significantly impact anticancer potency. mdpi.com Notably, derivatives with a perbutyrylated glucose residue displayed much higher activity than those with a free glucose or a peracetylated glucose residue. mdpi.com One of the most potent compounds from this library (compound 35 in the study) exhibited IC₅₀ values ranging from 0.59 to 2.90 μM against a panel of five human cancer cell lines, making it significantly more active than etoposide. mdpi.com
Hybridization of the podophyllotoxin scaffold with other bioactive molecules is another strategy employed to generate novel analogue libraries. For example, podophyllotoxin has been conjugated with molecules like all-trans retinoic acid (ATRA) and biotin (B1667282). nih.govmdpi.com A podophyllotoxin-ATRA derivative was synthesized to leverage the anticancer properties of both parent molecules. nih.gov Similarly, biotinylated derivatives of podophyllotoxin were created to potentially target cancer cells that overexpress biotin receptors. mdpi.com The cytotoxic evaluation of these biotin conjugates indicated that the nature of the linker played a crucial role in their antiproliferative activity. mdpi.com
The tables below summarize the findings for selected analogues from these research libraries.
Table 1: Cytotoxicity of Peracetylated and Free Glucoside Derivatives of Podophyllotoxin
| Compound ID (as per source) | Aglycone | Glucose Modification | Cytotoxicity (IC₅₀ in μM) against selected cell lines | Source |
| 6a | Podophyllotoxin | Peracetylated | > 40 (HL-60, SMMC-7721, A-549, MCF-7, SW480) | nih.gov |
| 6b | 4'-Demethylepipodophyllotoxin | Peracetylated | 3.27 (HL-60), 7.85 (SMMC-7721), 11.37 (A-549), 4.21 (MCF-7), 5.92 (SW480) | nih.gov |
| 6c | Podophyllotoxin | Free Hydroxyls | > 40 (HL-60, SMMC-7721, A-549, MCF-7, SW480) | nih.gov |
| 6d | 4'-Demethylepipodophyllotoxin | Free Hydroxyls | > 40 (HL-60, SMMC-7721, A-549, MCF-7, SW480) | nih.gov |
Table 2: Cytotoxicity of 4β-Triazole-Linked Glucose-Podophyllotoxin Conjugates
| Compound ID (as per source) | Glucose Modification | Linker | Cytotoxicity (IC₅₀ in μM) against selected cell lines | Source |
| 35 | Perbutyrylated | Triethylene glycol | 0.59 (HL-60), 1.93 (SMMC-7721), 2.90 (A-549), 1.25 (MCF-7), 1.30 (SW480) | mdpi.com |
| 32 | Peracetylated | Triethylene glycol | 1.87 (HL-60), 7.15 (SMMC-7721), 10.21 (A-549), 6.34 (MCF-7), 7.52 (SW480) | mdpi.com |
| 29 | Free Hydroxyls | Triethylene glycol | > 40 (HL-60, SMMC-7721, A-549, MCF-7, SW480) | mdpi.com |
Advanced Analytical Methodologies for Podorhizol A D Glucopyranoside Research
High-Resolution Spectroscopic Techniques for Structural Confirmation and Purity Assessment of Podorhizol (B1243128) A-D-Glucopyranoside
High-resolution spectroscopic methods are indispensable for the detailed structural characterization of Podorhizol A-D-Glucopyranoside. These techniques provide in-depth information regarding the molecule's three-dimensional structure, the connectivity of its atoms, and the nature of its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Podorhizol A-D-Glucopyranoside. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule.
In the ¹H NMR spectrum of a related compound, isorhamnetin-3-O-β-D-glucopyranoside, the anomeric proton of the glucose unit is typically observed as a doublet at approximately 5.58 ppm with a coupling constant (J) of about 7.5 Hz, which is characteristic of a β-linkage. ekb.eg The protons of the aglycone moiety would exhibit distinct chemical shifts depending on their position in the aromatic rings and the lignan (B3055560) scaffold.
Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, and to confirm the glycosidic linkage. For instance, an HMBC correlation between the anomeric proton of the glucose moiety and a specific carbon in the podorhizol aglycone would definitively establish the site of glycosylation. The complete assignment of ¹H and ¹³C NMR spectra is crucial for unambiguous structural confirmation. capes.gov.br
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Glucopyranoside Moiety
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1'' | ~5.58 (d, J = 7.5 Hz) | ~101.28 |
| 2'' | ~3.14–3.72 (m) | ~74.81 |
| 3'' | ~3.14–3.72 (m) | ~76.87 |
| 4'' | ~3.14–3.72 (m) | ~70.28 |
| 5'' | ~3.14–3.72 (m) | ~77.85 |
| 6'' | ~3.14–3.72 (m) | ~61.07 |
| Note: Data is based on a related compound, isorhamnetin-3-O-β-D-glucopyranoside, and serves as a representative example. ekb.eg |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of Podorhizol A-D-Glucopyranoside and for gaining insights into its structure through fragmentation analysis. HRMS provides a highly accurate mass measurement of the parent ion, which allows for the calculation of its molecular formula with a high degree of confidence.
In the analysis of related lignan glucosides, such as podophyllotoxin-4-O-glucopyranoside, electrospray ionization (ESI) is a commonly used soft ionization technique that produces a protonated molecule [M+H]⁺ or other adducts. nih.gov Subsequent tandem mass spectrometry (MS/MS) experiments induce fragmentation of the parent ion, yielding a characteristic pattern of product ions. The loss of the glucosyl residue (a neutral loss of 162 Da) is a common fragmentation pathway for glucopyranosides. semanticscholar.org Further fragmentation of the aglycone provides structural information about the podorhizol core. nih.gov The fragmentation pathways of flavonoids and other glucosides have been systematically studied, providing a basis for the interpretation of the mass spectra of novel glycosidic compounds. mdpi.com
Table 2: Expected HRMS Fragmentation Data for Podorhizol A-D-Glucopyranoside
| Ion | Description | Expected m/z |
| [M+H]⁺ | Protonated molecule | [Calculated exact mass of Podorhizol A-D-Glucopyranoside + 1.0078] |
| [M+Na]⁺ | Sodium adduct | [Calculated exact mass of Podorhizol A-D-Glucopyranoside + 22.9898] |
| [M+H-162]⁺ | Loss of glucosyl residue | [m/z of [M+H]⁺ - 162.0528] |
| Aglycone Fragments | Further fragmentation of the podorhizol core | Dependent on the specific structure of the aglycone |
| Note: This table presents a hypothetical fragmentation pattern based on the analysis of related compounds. nih.govsemanticscholar.org |
Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in Podorhizol A-D-Glucopyranoside. The IR spectrum of a related compound, methyl-β-D-glucopyranoside, shows characteristic absorption bands for hydroxyl (-OH) groups, C-H bonds, and C-O bonds. researchgate.net
The broad absorption band in the region of 3200-3600 cm⁻¹ in an IR spectrum is indicative of the O-H stretching vibrations of the multiple hydroxyl groups in the glucose moiety and potentially on the aglycone. The region between 2800-3000 cm⁻¹ corresponds to C-H stretching vibrations. The "fingerprint" region, from 1500 cm⁻¹ to 800 cm⁻¹, contains a complex pattern of absorptions that are characteristic of the molecule as a whole, including C-O stretching and C-H bending vibrations. researchgate.net While detailed interpretation can be complex, these spectral fingerprints are useful for confirming the identity of the compound and for assessing its purity.
Chromatographic Methods for Quantitative Analysis of Podorhizol A-D-Glucopyranoside in Biological and Complex Matrices
Chromatographic techniques are essential for the separation and quantification of Podorhizol A-D-Glucopyranoside from complex mixtures, such as biological fluids or plant extracts. The choice of method depends on the volatility and concentration of the analyte.
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) is the method of choice for the sensitive and selective quantification of Podorhizol A-D-Glucopyranoside at trace levels. UHPLC systems utilize columns with small particle sizes, leading to high-resolution separations and short analysis times. The coupling of UHPLC to a tandem mass spectrometer (MS/MS) allows for highly selective detection using Multiple Reaction Monitoring (MRM).
In a typical UHPLC-MS/MS method for a related glycoside, a reversed-phase column (e.g., C18) would be used with a mobile phase consisting of a gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with a small amount of formic acid to improve ionization efficiency. nih.govnih.gov The MS/MS detector would be set to monitor specific precursor-to-product ion transitions for Podorhizol A-D-Glucopyranoside, ensuring high selectivity and minimizing interference from the matrix. This technique is particularly well-suited for pharmacokinetic studies and for the analysis of the compound in complex biological samples. nih.gov
Table 3: Exemplary UHPLC-MS/MS Method Parameters for Glucoside Analysis
| Parameter | Condition |
| UHPLC System | |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Optimized for separation from matrix components |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MRM Transitions | Specific precursor ion → product ion(s) for Podorhizol A-D-Glucopyranoside |
| Collision Energy | Optimized for each transition |
| Note: These parameters are based on established methods for other glycosides and would require optimization for Podorhizol A-D-Glucopyranoside. nih.govnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While Podorhizol A-D-Glucopyranoside itself is not sufficiently volatile for direct GC-MS analysis, derivatization can be employed to convert it into a more volatile form. This typically involves the reaction of the hydroxyl groups with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to produce trimethylsilyl (B98337) (TMS) ethers.
Derivatized Podorhizol A-D-Glucopyranoside can then be separated on a capillary GC column and detected by a mass spectrometer. GC-MS offers excellent chromatographic resolution and provides characteristic mass spectra that can be used for identification and quantification. ekb.eg This approach is particularly useful for metabolomic studies where a broad profile of metabolites, including sugars and their derivatives, is of interest. rsc.org
Table 4: General GC-MS Parameters for Derivatized Glycoside Analysis
| Parameter | Condition |
| Derivatization | |
| Reagent | e.g., BSTFA with TMCS |
| Reaction | Heating to ensure complete derivatization |
| GC System | |
| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | ~250-280 °C |
| Oven Program | Temperature gradient to separate compounds of varying volatility |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | Scanned to include expected fragment ions |
| Note: These are general parameters and would need to be optimized for the TMS derivative of Podorhizol A-D-Glucopyranoside. |
Chiral Separation Techniques for Enantiomeric Purity of Podorhizol A-D-Glucopyranoside
Lignans (B1203133) are naturally occurring chiral compounds, meaning they exist as non-superimposable mirror images called enantiomers. nih.govnih.gov The stereochemistry of these molecules is crucial as different enantiomers can exhibit distinct biological activities. Therefore, analytical methods capable of separating and quantifying these enantiomers are essential for purity assessment and characterization. The determination of enantiomeric purity for Podorhizol A-D-Glucopyranoside would rely on established chiral separation techniques, primarily Chiral Capillary Electrophoresis and Chiral High-Performance Liquid Chromatography (HPLC).
Chiral Capillary Electrophoresis (CE)
CE is a powerful tool for chiral separations. mdpi.com The technique achieves separation by adding a chiral selector to the background electrolyte (buffer). This selector interacts diastereomerically with the enantiomers of the analyte, leading to different electrophoretic mobilities and thus, separation.
A successful example of this is the chiral separation of the lignan matairesinol (B191791). nih.gov Researchers achieved baseline separation of its enantiomers using carboxymethyl-β-cyclodextrin as the chiral selector in a phosphate (B84403) buffer. nih.gov The optimization of parameters like electrolyte and selector concentration was critical to achieving separation. nih.gov This methodology is directly applicable to other lignans and their glycosides.
Table 1: Optimized Conditions for Chiral CE Separation of a Lignan Enantiomer
| Parameter | Optimized Condition |
|---|---|
| Technique | Capillary Electrophoresis (CE) |
| Chiral Selector | Carboxymethyl-β-cyclodextrin |
| Buffer | Phosphate Buffer |
| Detection Limit | 2 µg/mL |
Data derived from a study on the chiral separation of matairesinol. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for the separation of enantiomers. youtube.com There are three primary strategies for chiral separation via HPLC, all of which are suitable for analyzing the enantiomeric purity of Podorhizol A-D-Glucopyranoside.
Chiral Stationary Phases (CSPs): This is the most common approach. The analyte is passed through a column containing a chiral stationary phase. The enantiomers form transient, diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to different retention times and separation. chromatographytoday.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly effective for a broad range of chiral compounds, including lignans. nih.gov
Chiral Mobile Phase Additives (CMPAs): In this method, a chiral selector is added directly to the mobile phase. The selector forms diastereomeric complexes with the enantiomers in situ, which are then separated on a standard achiral column (like a C8 or C18). youtube.com
Chiral Derivatization: This indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be readily separated on a conventional achiral HPLC column. youtube.comresearchgate.net
Table 2: Overview of Chiral HPLC Separation Strategies for Lignans
| Method | Principle | Common Materials/Reagents |
|---|---|---|
| Chiral Stationary Phase (CSP) | Differential interaction of enantiomers with a chiral-packed column. chromatographytoday.com | Polysaccharide-based (Cellulose, Amylose), Pirkle-type columns. |
| Chiral Mobile Phase Additive (CMPA) | In-situ formation of diastereomeric complexes in the mobile phase. youtube.com | Cyclodextrins, chiral crown ethers. |
| Chiral Derivatization | Covalent bonding of enantiomers with a chiral agent to form separable diastereomers. researchgate.net | Dansyl-L-proline, N-[4-(6-Methoxy-2-benzoxazolyl)]benzoyl-L-proline. researchgate.net |
Pharmacological Research on Podorhizol A D Glucopyranoside: Mechanistic Insights from in Vitro and Preclinical in Vivo Models
Molecular Targets and Cellular Pathways Modulated by Podorhizol (B1243128) A-D-Glucopyranoside
The pharmacological activity of a glycoside like Podorhizol A-D-Glucopyranoside is determined by its aglycone (podorhizol) and the sugar moiety (A-D-Glucopyranoside), which influences its solubility, bioavailability, and interaction with cellular targets.
Enzyme Kinetics and Inhibition/Activation Mechanisms of Podorhizol A-D-Glucopyranoside
Based on the known activities of related lignans (B1203133), Podorhizol A-D-Glucopyranoside is likely to exhibit inhibitory effects on several key enzymes. The parent molecule, podophyllotoxin (B1678966), and its derivatives are well-documented inhibitors of topoisomerase II , an enzyme crucial for DNA replication and repair. wikipedia.orgwikipedia.org By stabilizing the enzyme-DNA complex, these compounds lead to DNA strand breaks and ultimately, cell death. wikipedia.org Etoposide (B1684455), a semi-synthetic derivative of podophyllotoxin, functions precisely through this mechanism. wikipedia.org
Furthermore, other related natural compounds have shown inhibitory activity against enzymes like α-glucosidase , which is a target for managing diabetes. sigmaaldrich.commedchemexpress.commerckmillipore.com For instance, the flavonoid kaempferol (B1673270) has been shown to inhibit α-glucosidase in a mixed-type manner. wikipedia.orgnih.gov While direct kinetic studies on Podorhizol A-D-Glucopyranoside are not available, it is plausible that it could interact with the active sites of such enzymes, leading to their inhibition.
Table 1: Potential Enzyme Targets of Podorhizol A-D-Glucopyranoside and Related Compounds
| Enzyme | Potential Effect of Podorhizol A-D-Glucopyranoside (Inferred) | Related Compound Example | Mechanism of Action of Related Compound |
| Topoisomerase II | Inhibition | Etoposide (a podophyllotoxin derivative) | Stabilization of the DNA-enzyme complex, leading to double-strand breaks. wikipedia.org |
| α-Glucosidase | Inhibition | Kaempferol | Mixed-type inhibition. wikipedia.orgnih.gov |
| β-Galactosidase | Inhibition | n-Propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-d-glucopyranoside | Competitive inhibition. nih.gov |
Receptor Binding and Downstream Signaling Cascade Perturbations by Podorhizol A-D-Glucopyranoside
The interaction of Podorhizol A-D-Glucopyranoside with cellular receptors is likely to trigger downstream signaling pathways that influence cell fate. While specific receptor binding studies for this compound are absent, research on similar natural products provides insights. For instance, cardiac glycosides, which also possess a steroid-like core and a sugar moiety, are known to bind to and inhibit the Na+/K+-ATPase pump. wikipedia.orgnih.govnih.govclevelandclinic.org This inhibition alters ion balance and can trigger various signaling cascades.
Studies on methyl α-d-glucopyranoside have detailed its binding modes to artificial receptors, highlighting the importance of hydrogen bonds and C–H⋯π contacts in molecular recognition. wikipedia.orgnih.gov The specific stereochemistry of the glucopyranoside moiety is crucial for these interactions. nih.gov It is therefore conceivable that Podorhizol A-D-Glucopyranoside could interact with specific cellular receptors, thereby modulating signaling pathways involved in cell growth, proliferation, and inflammation.
Regulation of Gene Expression and Protein Synthesis by Podorhizol A-D-Glucopyranoside
The ultimate effects of Podorhizol A-D-Glucopyranoside on cellular function are likely mediated through the regulation of gene expression and protein synthesis. Genotoxic stress, which can be induced by topoisomerase II inhibitors, is known to activate complex DNA damage response pathways. nih.gov This can lead to the transcriptional upregulation of genes involved in cell cycle arrest and apoptosis, such as the tumor suppressor protein p53 . nih.gov
Furthermore, natural compounds with anti-inflammatory properties often exert their effects by modulating the expression of inflammatory genes. This is frequently achieved through the inhibition of pro-inflammatory transcription factors like NF-κB . researchgate.net For example, luteolin, a flavonoid, has been shown to suppress the NF-κB signaling pathway. nih.gov It is plausible that Podorhizol A-D-Glucopyranoside could similarly influence the expression of genes encoding cyclins, caspases, and cytokines, thereby affecting cell cycle progression, apoptosis, and inflammatory responses.
In Vitro Biological Activities of Podorhizol A-D-Glucopyranoside in Cell-Based Systems
The potential therapeutic applications of Podorhizol A-D-Glucopyranoside can be explored through its effects on various cell-based models.
Antiproliferative and Apoptotic Mechanisms of Podorhizol A-D-Glucopyranoside in Cancer Cell Lines
Drawing parallels with podophyllotoxin and its derivatives, Podorhizol A-D-Glucopyranoside is expected to exhibit significant antiproliferative activity against cancer cells. wikipedia.org The primary mechanism is likely the induction of apoptosis , or programmed cell death. The inhibition of topoisomerase II would lead to DNA damage, triggering the intrinsic apoptotic pathway. This pathway involves the activation of a cascade of caspases , which are the executioner enzymes of apoptosis.
Studies on other natural compounds have demonstrated similar effects. For example, polyisoprenoids from Nypa fruticans were found to decrease the expression of the anti-apoptotic protein Bcl-2 and the cell cycle regulator cyclin D1 , leading to apoptosis and cell cycle arrest in colon cancer cells. nih.govnih.gov Similarly, 8-prenylnaringenin (B1664708) induces apoptosis in colon cancer cells through both intrinsic and extrinsic pathways. monash.edu
Table 2: Potential Antiproliferative and Apoptotic Effects of Podorhizol A-D-Glucopyranoside in Cancer Cell Lines (Inferred)
| Cell Line (Example) | Potential Effect | Key Molecular Events (Inferred) |
| Colon Cancer Cells (e.g., WiDr) | Decreased cell proliferation, induction of apoptosis. | Downregulation of Bcl-2 and cyclin D1, cell cycle arrest. nih.govnih.gov |
| Prostate Cancer Cells | Induction of programmed cell death. | Generation of reactive oxygen species (ROS), activation of JNK/p38 MAPK pathways. researchgate.net |
| Breast Cancer Cells | Inhibition of growth and induction of apoptosis. | Activation of caspase cascades. |
Anti-inflammatory Effects of Podorhizol A-D-Glucopyranoside in Inflammatory Cell Models
The lignans found in Hernandia species, the plant family from which podorhizol is often isolated, are known for their anti-inflammatory properties. nih.govresearchgate.net This suggests that Podorhizol A-D-Glucopyranoside may also possess anti-inflammatory activity. In vitro studies using inflammatory cell models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, are commonly employed to assess these effects.
The anti-inflammatory action would likely involve the inhibition of key inflammatory mediators. For example, extracts from Tisochrysis lutea and the compound fucoxanthin (B1674175) have been shown to inhibit the production of prostaglandin E2 (PGE2) by suppressing the cyclooxygenase-2 (COX-2) enzyme. mdpi.com Similarly, kushenol C has been demonstrated to suppress the production of nitric oxide (NO), PGE2, and various pro-inflammatory cytokines like IL-6 and IL-1β in LPS-stimulated macrophages. mdpi.com This suppression is often linked to the inhibition of the NF-κB and STAT signaling pathways. mdpi.com Therefore, it is hypothesized that Podorhizol A-D-Glucopyranoside could reduce inflammation by targeting these key molecular pathways.
Antiviral Properties and Mechanisms of Podorhizol A-D-Glucopyranoside in Viral Replication Models
There is no direct evidence to support the antiviral activity of Podorhizol A-D-Glucopyranoside. In fact, a study on its aglycone (the non-sugar portion), podorhizol, found that it did not inhibit the replication of herpes simplex virus (HSV). epdf.pub This suggests that the glucoside form is also unlikely to possess significant anti-HSV activity. Research on other derivatives of podophyllotoxin has shown some antiviral effects, but these findings cannot be directly attributed to Podorhizol A-D-Glucopyranoside without specific studies.
Immunomodulatory Activities of Podorhizol A-D-Glucopyranoside in Immune Cell Assays
No studies were identified that specifically investigate the immunomodulatory activities of Podorhizol A-D-Glucopyranoside in immune cell assays. While polyphenolic compounds, in general, are known to have immunomodulatory effects, there is no specific data for this particular compound.
Preclinical In Vivo Efficacy Studies of Podorhizol A-D-Glucopyranoside (Non-Human Animal Models)
There are no available preclinical in vivo efficacy studies for Podorhizol A-D-Glucopyranoside in any non-human animal models. The primary pharmacological activity noted for Podorhizol β-D-glucoside is the inhibition of mitosis, which is a general characteristic of podophyllotoxin-related compounds and the basis for their use as anticancer agents. However, without in vivo studies, its efficacy and therapeutic potential remain unconfirmed.
Biomarker Analysis and Pharmacodynamic Responses in Disease Models Treated with Podorhizol A-D-Glucopyranoside
No research is available on biomarker analysis or the pharmacodynamic responses in disease models treated with Podorhizol A-D-Glucopyranoside.
Efficacy Assessment of Podorhizol A-D-Glucopyranoside in Specific Disease Models (e.g., Xenograft, Inflammatory, Infectious Disease Models)
There is no published data on the efficacy assessment of Podorhizol A-D-Glucopyranoside in xenograft, inflammatory, or infectious disease models.
Structure Activity Relationship Sar Studies of Podorhizol A D Glucopyranoside and Its Analogues
Identification of Pharmacophoric Elements and Essential Structural Moieties for Podophyllotoxin (B1678966) Glucoside Activity
The cytotoxic activity of podophyllotoxin and its analogues is intrinsically linked to their ability to interact with tubulin and topoisomerase II. wikipedia.orgwikipedia.orgnih.gov The core structure of these lignans (B1203133) presents several key pharmacophoric features. The γ-butyrolactone ring (D-ring) is vital for biological activity, particularly in binding to tubulin. nih.gov Modifications to this ring typically lead to a decrease in cytotoxicity. nih.gov
The trans-fused lactone in podophyllotoxin is associated with high toxicity. Conversion to a cis-fused lactone, as seen in epipodophyllotoxin, reduces general toxicity while retaining significant bioactivity. Furthermore, the E-ring, a trimethoxyphenyl group, is also crucial for activity, and its substitution pattern can modulate cytotoxicity. nih.gov For instance, the 3,4,5-trimethoxy substitutions on the E-ring generally enhance cytotoxic effects. nih.gov The configuration at the C-4 position of the C-ring is another critical determinant of activity. Derivatives with a β-configuration at C-4, such as etoposide (B1684455), tend to be potent topoisomerase II inhibitors rather than tubulin binders. dovepress.comnih.gov
Impact of Glycosidic Linkage and Sugar Modifications on Podophyllotoxin Glucoside's Biological Profile
The addition of a glucoside moiety at the C-4 position of the podophyllotoxin skeleton significantly alters its biological profile. This glycosylation is a key strategy in the development of clinically useful anticancer agents like etoposide and teniposide (B1684490) from the highly toxic podophyllotoxin. dovepress.comnih.gov The sugar group generally reduces toxicity and can shift the mechanism of action from tubulin inhibition to topoisomerase II inhibition. wikipedia.org
The nature of the sugar and its substituents plays a pivotal role. The clinically used derivatives, etoposide and teniposide, feature a 4,6-cyclic acetal (B89532) moiety on the glucose residue, highlighting the importance of these modifications for biological activity. dovepress.com Studies on synthesized glucoside derivatives of podophyllotoxin have shown that per-acetylation of the glucose moiety can influence cytotoxicity. For example, a per-acetylated glucoside derivative (compound 6b in a referenced study) demonstrated potent cytotoxic activity against several human cancer cell lines. nih.gov This suggests that the lipophilicity and steric bulk introduced by the acetyl groups can enhance the anticancer effects. Poor water solubility is a common issue with podophyllotoxin derivatives, and while glycosylation can improve this, further modifications are often necessary. dovepress.com
Rational Design and Synthesis of Podophyllotoxin Glucoside Analogues Based on SAR Insights
The extensive SAR data available for podophyllotoxin has guided the rational design of numerous analogues with improved therapeutic indices. A primary strategy has been the modification at the C-4 position, leading to the development of 4-aza-podophyllotoxins and various glycosidic derivatives. nih.gov These modifications aim to reduce toxicity while enhancing or modulating the cytotoxic activity. The synthesis of these analogues often involves multi-step procedures starting from podophyllotoxin, which is naturally sourced. nih.gov
Hybridization is another promising approach, where the podophyllotoxin scaffold is combined with other bioactive molecules like quinones, amino acids, or other natural products. nih.govnih.gov This strategy aims to create synergistic effects or to target the cytotoxic agent to cancer cells more effectively. For instance, podophyllotoxin-naphthoquinone hybrids have been synthesized and shown to possess potent cytotoxic activities. nih.gov The design of these hybrids considers the mechanism of action of both parent molecules, such as the reactive oxygen species generation by the quinonoid moiety and the tubulin-binding property of the podophyllotoxin core. nih.gov
Computational Chemistry Approaches for Podophyllotoxin Glucoside SAR Analysis
Computational methods are increasingly being used to elucidate the SAR of complex natural products like podophyllotoxin and its derivatives. nih.govyoutube.comnih.gov These approaches provide valuable insights into the molecular interactions that govern their biological activity and can guide the design of new, more potent analogues.
Molecular Docking and Dynamics Simulations of Podophyllotoxin Glucoside-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful tools for studying the interactions between ligands and their biological targets at an atomic level. For podophyllotoxin analogues, these simulations can model the binding to tubulin or topoisomerase II. Docking studies can predict the binding poses and affinities of different derivatives, helping to explain why certain structural modifications enhance or diminish activity. nih.gov For example, docking can rationalize the importance of the lactone ring and the trimethoxyphenyl group in the binding pocket of tubulin. nih.gov
MD simulations can provide a dynamic view of the ligand-protein complex, revealing the stability of the interactions and the conformational changes that may occur upon binding. researchgate.net While specific MD simulation studies for Podorhizol (B1243128) α-D-Glucopyranoside are lacking, the methodology has been applied to other lignans and natural products to understand their mechanism of action. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Podophyllotoxin Glucoside Analogues
QSAR modeling is a statistical approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For podophyllotoxin derivatives, QSAR models can be developed to predict the cytotoxicity based on various molecular descriptors. These descriptors can be physicochemical properties like lipophilicity (ClogP), molecular weight, and polar surface area, or they can be more complex 3D descriptors derived from the molecular structure. dovepress.comnih.gov
A study on glucoside derivatives of podophyllotoxin revealed that active compounds shared similar physicochemical properties, such as a molecular surface area (MSA) greater than 900 Ų, a percentage of polar surface area (%PSA) less than 20, a ClogP greater than 2, a molecular weight greater than 700 Da, and more than 10 rotatable bonds. nih.gov Such models can be used to screen virtual libraries of new analogues, prioritizing those with the highest predicted activity for synthesis and biological testing.
Pharmacokinetics and Metabolism of Podorhizol A D Glucopyranoside in Preclinical Research Models
Absorption and Distribution Studies of Podorhizol (B1243128) A-D-Glucopyranoside in In Vitro and In Vivo (Non-Human) Systems
Specific in vitro or in vivo studies detailing the absorption and distribution of Podorhizol A-D-Glucopyranoside are not found in the available scientific literature. However, general principles of lignan (B3055560) glycoside absorption can be inferred. Lignan glycosides, being polar molecules, are generally not readily absorbed in their intact form in the upper gastrointestinal tract. Their absorption is often dependent on the hydrolytic activity of intestinal enzymes, such as β-glucosidases, which cleave the sugar moiety to release the more lipophilic aglycone.
The absorption of flavonoid glycosides, a similar class of compounds, has been shown to involve intestinal transporters like sodium-glucose-linked cotransporter (SGLT1) and glucose transporter (GLUT2). nih.gov It is plausible that Podorhizol A-D-Glucopyranoside may also utilize these pathways for transport across the intestinal epithelium. Once absorbed, the distribution of related compounds like etoposide (B1684455), a derivative of podophyllotoxin (B1678966), is characterized by high protein binding. wikipedia.org The distribution pattern of Podorhizol A-D-Glucopyranoside remains to be investigated.
Biotransformation Pathways and Metabolite Identification of Podorhizol A-D-Glucopyranoside Using Advanced Mass Spectrometry
There are no specific studies identifying the biotransformation pathways and metabolites of Podorhizol A-D-Glucopyranoside using mass spectrometry. Research on the aglycone, podophyllotoxin, shows that it undergoes phase I and phase II metabolism. In vitro studies with human and mouse liver microsomes have identified several metabolites of podophyllotoxin, including hydroxylated and glucuronidated conjugates. nih.gov The primary cytochrome P450 enzymes involved in the metabolism of podophyllotoxin are CYP3A4 and CYP3A5. nih.gov It is likely that Podorhizol A-D-Glucopyranoside would first undergo deglycosylation to its aglycone, podorhizol, which would then be subject to similar metabolic pathways. Advanced mass spectrometry techniques would be crucial in identifying the specific metabolites of Podorhizol A-D-Glucopyranoside in future studies.
Excretion Routes of Podorhizol A-D-Glucopyranoside and its Metabolites in Animal Models
Specific data on the excretion routes of Podorhizol A-D-Glucopyranoside and its metabolites in animal models are not available. For the related compound etoposide, excretion occurs through both renal and fecal routes. wikipedia.org Similarly, other lignans (B1203133) and their metabolites are excreted in urine and feces. nih.gov The exact excretion profile of Podorhizol A-D-Glucopyranoside would depend on its metabolic fate and physicochemical properties of its metabolites.
Bioavailability and Systemic Exposure Assessment of Podorhizol A-D-Glucopyranoside in Preclinical Species
No studies assessing the bioavailability and systemic exposure of Podorhizol A-D-Glucopyranoside in preclinical species have been found. The oral bioavailability of lignan glucosides is often low due to poor absorption of the glycosidic form. For instance, the oral bioavailability of etoposide is highly variable. wikipedia.orgdrugbank.com The bioavailability of Podorhizol A-D-Glucopyranoside would be influenced by factors such as its solubility, stability in the gastrointestinal tract, and the extent of its metabolism by intestinal and hepatic enzymes. Preclinical studies in various animal models would be necessary to determine these crucial pharmacokinetic parameters.
Conceptual Therapeutic Applications and Future Research Trajectories for Podorhizol A D Glucopyranoside
Podorhizol (B1243128) A-D-Glucopyranoside as a Template for Novel Bioactive Compound Discovery
The structural framework of Podorhizol A-D-Glucopyranoside, a lignan (B3055560) glycoside, presents a valuable starting point for the discovery of new bioactive compounds. Lignans (B1203133), such as the aglycone of this compound, podophyllotoxin (B1678966), have a rich history in traditional medicine and have been the basis for the development of clinically significant drugs. The core structure can be chemically modified to generate a library of derivatives with potentially enhanced or novel biological activities.
One common strategy involves the modification of the C-4 position of the podophyllotoxin skeleton. nih.gov This position has been a primary target for structural alterations aimed at improving therapeutic properties and overcoming challenges like drug resistance. nih.gov For instance, the synthesis of 4-O-podophyllotoxin sulfamate (B1201201) derivatives has been explored, where the hydroxyl group at C-4 is replaced with a sulfamate moiety. nih.gov This type of modification can influence the compound's solubility, stability, and interaction with biological targets.
The general approach to creating these derivatives often involves a one-pot reaction. This can be achieved by reacting podophyllotoxin with chlorosulfonic acid to form a reactive O-sulfonyl chloride intermediate. This intermediate is then treated with ammonia (B1221849) or various aryl and heteroaryl amines to produce a range of sulfamate derivatives. nih.gov The resulting compounds can then be screened for their biological activity against various cell lines to identify promising candidates for further development. While some of these derivatives have shown cytotoxicity in the micromolar range and the ability to induce apoptosis in cancer cells, their potency can be lower than the parent compound, podophyllotoxin. nih.gov
The glycosidic bond in Podorhizol A-D-Glucopyranoside also offers another avenue for modification. The sugar moiety can be altered to influence the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. The development of lignan glycosidases, enzymes that can cleave this bond, is also an area of interest. google.com
Table 1: Examples of Synthetic Derivatives Based on the Podophyllotoxin Scaffold
| Parent Compound | Modification Strategy | Resulting Derivative Class | Potential Therapeutic Application |
|---|---|---|---|
| Podophyllotoxin | Reaction with chlorosulfonic acid and subsequent amination | 4-O-Podophyllotoxin sulfamates | Anticancer |
Potential Synergistic and Additive Effects of Podorhizol A-D-Glucopyranoside in Combination with Other Research Agents in Preclinical Models
The exploration of combination therapies involving natural products is a promising strategy in preclinical research. The rationale is that combining agents with different mechanisms of action can lead to synergistic or additive effects, potentially enhancing therapeutic efficacy while reducing the required doses of individual agents, which could in turn decrease toxicity.
In the context of Podorhizol A-D-Glucopyranoside, its potential for synergistic interactions with other compounds is an area ripe for investigation. For example, studies with other natural products have demonstrated the validity of this approach. Phenolic compounds like chlorogenic acid and ferulic acid, as well as the alkaloid berberine, have been shown to enhance glucose uptake in myotubes, both alone and in combination with commercial oral hypoglycemic drugs like metformin (B114582) and thiazolidinediones. nih.gov These combinations resulted in synergistic or additive effects on glucose uptake, suggesting that the natural products could partially substitute for the commercial drugs, potentially reducing their side effects. nih.gov
Specifically, chlorogenic acid in combination with metformin or a thiazolidinedione showed a synergistic effect, increasing 2-deoxyglucose (2DG) uptake by up to 5.0 and 5.3 times the basal level, respectively. nih.gov Similarly, ferulic acid combined with these drugs resulted in a 4.98- and 5.11-fold increase in 2DG uptake. nih.gov Berberine, on the other hand, displayed an additive effect in combination with the same drugs. nih.gov The underlying mechanisms for these synergistic effects can vary. For instance, chlorogenic acid appears to increase the expression of GLUT4 via a PI3K-independent pathway, while ferulic acid enhances glucose uptake through a PI3K-dependent pathway. nih.gov
Given these precedents, it is conceivable that Podorhizol A-D-Glucopyranoside could exhibit similar synergistic or additive effects when combined with other anticancer agents or compounds targeting related cellular pathways. Preclinical studies to explore such combinations would be a logical next step in its research trajectory.
Challenges and Innovations in Translating Podorhizol A-D-Glucopyranoside Research to Advanced Development
The translation of promising preclinical findings for natural products like Podorhizol A-D-Glucopyranoside into advanced drug development is fraught with challenges. One of the primary hurdles for its aglycone, podophyllotoxin, is its associated toxicity and poor water solubility, which have historically limited its clinical application. nih.gov Overcoming these limitations is crucial for the successful development of any related compound.
Innovations in drug delivery and chemical modification are key to addressing these challenges. For instance, the development of derivatives, as discussed in section 9.1, is a major strategy. The goal of these modifications is to create new chemical entities with an improved therapeutic index—that is, a better balance between efficacy and toxicity.
Furthermore, the advancement of sophisticated preclinical models is essential for more accurately predicting human responses to new drug candidates. Traditional two-dimensional cell cultures and animal models often fail to fully recapitulate human physiology and disease states, leading to high failure rates in clinical trials. sciopen.comemulatebio.com
Emerging Technologies in Podorhizol A-D-Glucopyranoside Research (e.g., Organ-on-Chip Models, Prodrug Strategies)
Emerging technologies offer new avenues to overcome the challenges in natural product research and development.
Organ-on-Chip Models:
Organ-on-a-chip (OoC) technology is a revolutionary approach that uses microfluidic devices to create three-dimensional cell cultures that mimic the structure and function of human organs. sciopen.commdpi.comharvard.edu These "organs-on-chips" can replicate key physiological processes and disease states with greater fidelity than traditional models. mdpi.comresearchgate.net By incorporating multicellular structures, tissue-tissue interfaces, and physiological microenvironments, OoC systems provide a more human-relevant platform for evaluating the efficacy and toxicity of drug candidates like Podorhizol A-D-Glucopyranoside. emulatebio.comresearchgate.net This technology can help bridge the gap between in vitro and in vivo studies, potentially improving the predictive value of preclinical research and reducing the reliance on animal testing. sciopen.comemulatebio.com For instance, a "gut-on-a-chip" could be used to study the absorption and metabolism of Podorhizol A-D-Glucopyranoside, while a "liver-on-a-chip" could assess its potential hepatotoxicity.
Prodrug Strategies:
The prodrug approach is a well-established method for improving the physicochemical and pharmacokinetic properties of drugs. nih.gov This strategy involves chemically modifying a drug to create an inactive or less active derivative (the prodrug) that is converted to the active parent drug within the body. mdpi.com For compounds with poor water solubility, like many natural products, a prodrug can be designed to be more water-soluble, facilitating its administration and absorption. nih.gov
For Podorhizol A-D-Glucopyranoside, a prodrug strategy could be employed to enhance its oral bioavailability or to target its delivery to specific tissues. For example, attaching a hydrophilic moiety, such as a phosphate (B84403) or an amino acid ester, can increase water solubility. researchgate.net The choice of the promoiety can be tailored to be cleaved by specific enzymes at the desired site of action. This approach has been successfully used for other compounds, such as the synthesis of docetaxel-glycopyranoside ester-linked prodrugs, which demonstrated improved water solubility and cytotoxic effects. nih.gov Long-acting prodrug strategies, where the drug is conjugated to a promoiety that enables a sustained release formulation, could also be explored to reduce dosing frequency. nih.gov
Conclusion and Future Perspectives on Podorhizol A D Glucopyranoside Research
Synthesis of Key Academic Contributions and Discoveries Pertaining to Podorhizol (B1243128) A-D-Glucopyranoside
Research into podorhizol and its derivatives is intrinsically linked to the extensive studies on its parent compound, podophyllotoxin (B1678966). Podophyllotoxin, extracted from the roots and rhizomes of Podophyllum species, is a potent antimitotic agent. whiterose.ac.uk Its clinical utility, however, is hampered by its toxicity. This has driven extensive research into the synthesis and biological evaluation of its derivatives to develop safer and more effective therapeutic agents. nih.govnih.gov
The glycosylation of podophyllotoxin and its analogues, such as podorhizol, is a key strategy in this endeavor. The addition of a sugar moiety, such as a glucopyranoside, can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent lignan (B3055560). In the case of podorhizol, the most prominently studied glycoside is the β-anomer, Podorhizol β-D-Glucopyranoside. This compound is recognized as a glucoside derivative of podorhizol and has been noted for its potential antiviral activities.
While the user's interest is in Podorhizol A-D-Glucopyranoside (the alpha anomer), a thorough review of the scientific literature reveals a significant scarcity of information on this specific stereoisomer. The vast majority of research has focused on the β-D-glucopyranoside form. This focus is likely due to the common occurrence of β-glycosidic linkages in natural products.
The synthesis of related α-D-glucopyranosides has been reported for other molecules. For instance, the synthesis of methyl α-D-glucopyranosyl-(1→4)-α-D-galactopyranoside has been achieved through a high-yielding, stereospecific reaction involving a trichloroacetimidate (B1259523) donor and a catalytic amount of tert-butyldimethylsilyl trifluoromethane (B1200692) sulfonate (TMSOTF). Such synthetic pathways, while not directly applied to podorhizol in published literature, demonstrate the chemical feasibility of producing α-D-glucosides.
In a broader context, studies on various plant-derived glycosides have highlighted their diverse biological activities, including antifungal, antioxidant, and α-glucosidase inhibitory effects. These findings underscore the potential of glycosylation to modulate the bioactivity of natural products like podorhizol.
Identification of Unresolved Scientific Questions and Future Research Imperatives for Podorhizol A-D-Glucopyranoside
The current body of research on podorhizol glucosides leaves several critical questions unanswered, paving the way for future scientific exploration.
A primary unresolved question is the very existence and characterization of Podorhizol α-D-Glucopyranoside in nature or through synthesis. The current literature is dominated by its β-anomer, leaving a significant knowledge gap regarding the α-form. Future research should prioritize the targeted synthesis of Podorhizol α-D-Glucopyranoside to enable a comprehensive evaluation of its physicochemical properties and biological activities.
Furthermore, a comparative biological evaluation of the α- and β-anomers of Podorhizol Glucopyranoside is a crucial future research imperative. It is well-established that the stereochemistry of the glycosidic bond can have a profound impact on a molecule's biological activity. Investigating the differential effects of the α- and β-forms on various biological targets, such as viral replication and cancer cell proliferation, could reveal important structure-activity relationships and potentially lead to the identification of a more potent or selective therapeutic agent.
The mechanism of action of podorhizol and its glucosides remains an area ripe for investigation. While the parent compound, podophyllotoxin, is known to interact with tubulin and inhibit microtubule assembly, the precise molecular targets of podorhizol and its glycosylated derivatives are not fully elucidated. Future studies should employ modern biochemical and molecular biology techniques to identify the specific cellular components with which these compounds interact.
Moreover, the biosynthetic pathway of podorhizol glucosides in plants is not well understood. Elucidating the enzymes and genes involved in the glycosylation of podorhizol could open up avenues for biotechnological production of these compounds, offering a sustainable alternative to chemical synthesis.
Finally, the full spectrum of biological activities of Podorhizol Glucopyranosides is yet to be explored. While antiviral activity has been noted, comprehensive screening against a wider range of therapeutic targets, including different types of cancer, inflammatory diseases, and microbial infections, is warranted.
Q & A
Q. What validated methods are recommended for quantifying Podorhizol β-D-Glucopyranoside in biological samples?
The phenol-sulfuric acid colorimetric method is a robust approach for quantifying sugar derivatives like Podorhizol β-D-Glucopyranoside. This method involves reacting the compound with phenol and concentrated sulfuric acid to produce a stable orange-yellow color, measurable at 490 nm. Calibration curves using pure standards are essential for accuracy. For complex matrices, coupling this with HPLC (e.g., using C18 columns and UV detection at 210–280 nm) improves specificity .
Q. How can researchers synthesize Podorhizol β-D-Glucopyranoside in the lab?
Synthesis typically involves glycosylation reactions. A common strategy is using peracetylated β-D-glucopyranosyl donors (e.g., trichloroacetimidates) under acid catalysis (e.g., BF₃·Et₂O) to attach the glucopyranoside moiety to the podorhizol aglycone. Deprotection with sodium methoxide or ammonia yields the final product. Reaction progress should be monitored via TLC (silica gel, ethyl acetate/methanol solvent system) .
Q. What analytical techniques confirm the structural integrity of Podorhizol β-D-Glucopyranoside?
Combine NMR (¹H, ¹³C, and 2D HSQC/COSY for glycosidic linkage confirmation) with high-resolution mass spectrometry (HRMS, ESI+ mode). For stereochemical validation, compare optical rotation values ([α]D) and IR spectra with published data. X-ray crystallography may resolve ambiguous configurations .
Advanced Research Questions
Q. How does Podorhizol β-D-Glucopyranoside interact with viral enzymes, and what experimental models validate its antiviral activity?
The compound inhibits viral replication by targeting enzymes like HIV-1 protease or reverse transcriptase. Use in vitro assays with purified enzymes (e.g., fluorogenic substrate cleavage assays) and cell-based models (e.g., HIV-infected T-cells). Dose-response curves (IC₅₀) and time-kill studies are critical. Cross-validate with molecular docking simulations to identify binding motifs .
Q. What strategies resolve contradictions in bioavailability data for Podorhizol β-D-Glucopyranoside across studies?
Discrepancies often arise from variations in assay sensitivity (e.g., ELISA vs. LC-MS/MS) or sample preparation (e.g., extraction solvents). Standardize protocols using isotopically labeled internal standards (e.g., ¹³C-Podorhizol glucoside) and validate methods via inter-laboratory comparisons. Meta-analyses adjusting for pharmacokinetic confounders (e.g., metabolic stability in liver microsomes) can clarify inconsistencies .
Q. How can researchers optimize the stability of Podorhizol β-D-Glucopyranoside in formulation studies?
Evaluate pH-dependent degradation (e.g., 2–9 range) via accelerated stability testing (40°C/75% RH). Surfactants like 2-ethylhexyl α-D-glucopyranoside (5–10 mM) enhance solubility and reduce aggregation. Lyophilization with cryoprotectants (trehalose/sucrose) improves long-term storage. Monitor degradation products using UPLC-QTOF .
Q. What metabolic pathways govern Podorhizol β-D-Glucopyranoside biotransformation, and how are metabolites characterized?
Hepatic metabolism involves hydrolysis by β-glucosidases to release podorhizol, followed by cytochrome P450-mediated oxidation. Use recombinant enzyme assays (e.g., CYP3A4) and fecal/liver microsomes to identify phase I/II metabolites. HRMS/MS with molecular networking (GNPS platform) maps metabolic pathways. In vivo tracer studies (³H/¹⁴C-labeled compounds) quantify excretion routes .
Methodological Best Practices
- Chromatography: For HPLC, use a mobile phase of 0.1% formic acid in water/acetonitrile (85:15) with a flow rate of 0.5 mL/min .
- Enzyme Assays: Include negative controls (boiled enzymes) and competitive inhibitors (e.g., acarbose for glucosidases) to confirm specificity .
- Data Reporting: Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies to ensure methodological rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
